N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE is a complex organic compound featuring a benzimidazole moiety linked to a phenyl group and a pyrrolidinyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE typically involves the formation of the benzimidazole ring followed by the attachment of the phenyl and pyrrolidinyl benzamide groups. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of a suitable oxidizing agent such as sodium metabisulfite . The resulting benzimidazole intermediate is then coupled with the appropriate benzamide derivative under conditions that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with similar structural features.
N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide: A related compound with a quinoline moiety.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE is unique due to its combination of the benzimidazole and pyrrolidinyl benzamide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-21-12-13-22(30)28(21)16-7-5-6-15(14-16)24(31)27-18-9-2-1-8-17(18)23-25-19-10-3-4-11-20(19)26-23/h1-11,14H,12-13H2,(H,25,26)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYOBHVZVCYTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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